molecular formula C22H23N3O4S B2743355 2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 721431-82-9

2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2743355
CAS No.: 721431-82-9
M. Wt: 425.5
InChI Key: YGOXUDBOBHHLSF-UHFFFAOYSA-N
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Description

The compound “2-[(3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of this exact compound, there are related studies that might provide insight. For instance, a study discusses the synthesis of novel 2-(2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonyl)-2,3-dihydrophthalazine-1,4-dione derivatives . The process involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol .

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural aspects and properties of related amide-containing isoquinoline derivatives, focusing on their interactions with acids and their ability to form gels and crystalline solids. These studies highlight the importance of molecular structure in determining the physical properties and potential applications of these compounds in materials science and drug formulation (Karmakar et al., 2007).

Synthetic Approaches

Efforts in synthetic chemistry have led to efficient methods for preparing isoquinoline derivatives, showcasing the versatility of these compounds in synthetic organic chemistry. For example, a high-yielding cyclisation process has been developed for the synthesis of crispine A, demonstrating the compound's role in facilitating complex chemical transformations (King, 2007).

Antitumor Activity

A novel series of benzyl-substituted quinazolinones, structurally similar to the compound of interest, has been synthesized and evaluated for in vitro antitumor activity. These studies have found significant broad-spectrum antitumor activity, suggesting potential applications in cancer therapy (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

Research into related compounds has demonstrated notable analgesic and anti-inflammatory effects, indicating potential therapeutic applications for pain management and inflammatory conditions (Yusov et al., 2019).

Molecular Docking and Therapeutic Potential

Theoretical studies, including molecular docking, have been conducted to understand the interaction of similar compounds with biological targets, suggesting their inhibitory activity against specific enzymes or receptors. This research provides insights into the therapeutic potential of these compounds against various diseases, including cancer and neurological disorders (El-Azab et al., 2016).

Properties

IUPAC Name

2-[(3-cyano-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-22(2)9-17-15(18(26)10-22)7-13(11-23)21(25-17)30-12-20(27)24-16-6-5-14(28-3)8-19(16)29-4/h5-8H,9-10,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOXUDBOBHHLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)OC)OC)C#N)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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